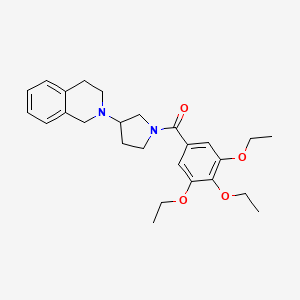

(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(3,4,5-triethoxyphenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(3,4,5-triethoxyphenyl)methanone is a useful research compound. Its molecular formula is C26H34N2O4 and its molecular weight is 438.568. The purity is usually 95%.

BenchChem offers high-quality (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(3,4,5-triethoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(3,4,5-triethoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Potential Anticancer Activity

Pyrrolidine derivatives: have been explored for their anticancer properties. The presence of a pyrrolidine ring in drug molecules can contribute to the stereochemistry of the molecule and enhance three-dimensional coverage, which is crucial for binding to biological targets . The triethoxyphenyl group could potentially increase the lipophilicity of the compound, aiding in better cell membrane permeation. Therefore, the compound may be investigated for its anticancer activity, focusing on its ability to interact with specific cancer cell receptors or enzymes.

Selective Androgen Receptor Modulators (SARMs)

The pyrrolidine scaffold is also utilized in the development of SARMs. These compounds are designed to selectively target androgen receptors, which play a role in the treatment of conditions like muscle wasting and osteoporosis . The compound’s pyrrolidine and tetrahydroisoquinoline moieties could be optimized to enhance selectivity and potency as a SARM.

Antimicrobial Applications

Compounds featuring pyrrolidine rings have shown promise in antimicrobial activity. The structural complexity and stereochemistry provided by the pyrrolidine ring can be crucial for the interaction with microbial enzymes or receptors . The compound could be synthesized and tested against a range of bacteria and fungi to determine its efficacy as an antimicrobial agent.

Neuroprotective Effects

Tetrahydroisoquinoline derivatives have been associated with neuroprotective effects. They can mimic the structure of neurotransmitters and may interact with neurological pathways . Research could be directed towards assessing the neuroprotective potential of the compound, especially in neurodegenerative diseases.

Modulation of Pharmacokinetic Profile

The modification of pharmacokinetic properties is a vital aspect of drug development. The pyrrolidine ring can influence the pharmacokinetic profile of a compound, potentially improving its absorption, distribution, metabolism, and excretion (ADME) characteristics . The compound could be studied for its pharmacokinetic properties to determine its suitability for further drug development.

Anti-inflammatory Activity

Pyrrolidine derivatives are known to exhibit anti-inflammatory properties. The compound’s ability to modulate inflammatory pathways could be explored, particularly in the context of chronic inflammatory diseases . Its efficacy and potency in reducing inflammation could be a focus of research.

Antidepressant and Anxiolytic Effects

The structural similarity of tetrahydroisoquinoline to certain neurotransmitters suggests that the compound could have applications in the treatment of depression and anxiety . Studies could investigate its interaction with serotonin or dopamine receptors to assess its potential as an antidepressant or anxiolytic agent.

Enantioselective Synthesis

The stereogenicity of the pyrrolidine ring makes it a valuable scaffold for enantioselective synthesis, which is crucial for producing chiral drug molecules with specific biological activities . The compound could be used as a starting material or intermediate in the synthesis of enantiomerically pure pharmaceuticals.

特性

IUPAC Name |

[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-(3,4,5-triethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N2O4/c1-4-30-23-15-21(16-24(31-5-2)25(23)32-6-3)26(29)28-14-12-22(18-28)27-13-11-19-9-7-8-10-20(19)17-27/h7-10,15-16,22H,4-6,11-14,17-18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSHSGPRXLKBUIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCC(C2)N3CCC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]benzoic acid](/img/structure/B2849473.png)

![N-(3-aminobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2849474.png)

![5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrobromide](/img/structure/B2849478.png)

![N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2849480.png)

![2-ethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2849483.png)

![2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one](/img/structure/B2849486.png)